4-Cyanophenyl-4'-hexylbenzoate CAS 50793-85-6 physical and chemical properties
4-Cyanophenyl-4'-hexylbenzoate CAS 50793-85-6 physical and chemical properties
An In-depth Technical Guide to 4-Cyanophenyl-4'-hexylbenzoate (CAS 50793-85-6)
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Core Liquid Crystal Moiety
4-Cyanophenyl-4'-hexylbenzoate, identified by its CAS number 50793-85-6, is a calamitic (rod-shaped) thermotropic liquid crystal. This organic molecule belongs to the cyanophenyl benzoate class of compounds, which are foundational materials in the field of liquid crystal displays and materials science. Its structure, featuring a rigid aromatic core composed of two phenyl rings linked by an ester group, a flexible hexyl alkyl chain at one end, and a highly polar cyano (nitrile) group at the other, is archetypal for inducing mesophase behavior.
This guide provides a comprehensive overview of the physical, chemical, and mesomorphic properties of 4-Cyanophenyl-4'-hexylbenzoate. It is intended for researchers and professionals in materials science, organic synthesis, and drug development who require a detailed understanding of this compound's characteristics, from its fundamental properties to its synthesis and analytical characterization. We will explore the causal relationships between its molecular architecture and its macroscopic properties, provide validated experimental protocols, and contextualize its significance in modern technology and research.
PART 1: Core Physicochemical and Structural Data
A molecule's function is dictated by its intrinsic properties. The data below, consolidated from various chemical suppliers and databases, provides a quantitative foundation for understanding 4-Cyanophenyl-4'-hexylbenzoate.
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 50793-85-6 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₂₀H₂₁NO₂ | [2][4][5][6] |
| Molecular Weight | 307.39 g/mol | [4][5][6] |
| Appearance | White crystals, crystalline powder, or powder | [3] |
| Melting Point | 42.5 - 48.5 °C (phase transition range) | [3][4][6] |
| Boiling Point | ~464.8 °C at 760 mmHg (estimated) | [4] |
| Density | ~1.1 g/cm³ | [4][9] |
| Solubility | Limited solubility in water; soluble in organic solvents | [9] |
| Refractive Index (n_D) | ~1.565 | [4] |
| LogP (octanol/water) | 4.9 - 5.52 | [4][7] |
| EINECS Number | 256-767-9 | [2][4][6][7] |
Molecular Structure and Identifiers
The specific arrangement of atoms and functional groups in 4-Cyanophenyl-4'-hexylbenzoate is critical to its liquid crystalline nature.
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IUPAC Name: (4-cyanophenyl) 4-hexylbenzoate[6]
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Common Synonyms: 4-Cyanophenyl 4-n-hexylbenzoate, p-Cyanophenyl p-hexylbenzoate, 4-Hexylbenzoic acid 4-cyanophenyl ester[4][5][6][7]
-
SMILES: CCCCCCC1=CC=C(C=C1)C(=O)OC1=CC=C(C=C1)C#N[6]
Caption: Molecular structure of 4-Cyanophenyl-4'-hexylbenzoate.
PART 2: Spectroscopic and Analytical Profile
The identification and quality control of 4-Cyanophenyl-4'-hexylbenzoate rely on a combination of spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands that confirm the presence of its key functional groups.
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~2230 cm⁻¹: A sharp, strong peak corresponding to the C≡N (nitrile) stretching vibration. The presence of this peak is a primary identifier for this class of compounds.
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~1735 cm⁻¹: A strong, sharp absorption from the C=O (ester carbonyl) stretch.
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~1250-1160 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the hexyl chain.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct regions. The aromatic protons on the two different phenyl rings would appear as complex multiplets in the ~7.0-8.2 ppm range. The protons of the hexyl chain would be found in the upfield region (~0.9-2.7 ppm), with the triplet from the terminal methyl group being the most shielded (~0.9 ppm) and the triplet adjacent to the benzene ring being the most deshielded (~2.7 ppm).
-
¹³C NMR: The carbon spectrum provides confirmation of all unique carbon environments. Key signals would include the nitrile carbon (~118 ppm), the carbonyl carbon (~165 ppm), multiple aromatic carbons (~120-155 ppm), and the six distinct aliphatic carbons of the hexyl chain (~14-35 ppm).
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight, approximately 307. Fragmentation would likely involve the cleavage of the ester bond and loss of the hexyl chain.
PART 3: Mesomorphic (Liquid Crystal) Behavior
The most significant characteristic of 4-Cyanophenyl-4'-hexylbenzoate is its ability to form a liquid crystal phase. This behavior is a direct consequence of its molecular design.
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Causality of Mesophase Formation:
-
Anisotropic Shape: The molecule is long and rod-like (calamitic), a prerequisite for forming orientationally ordered phases.
-
Rigid Core: The biphenyl benzoate core provides the necessary structural rigidity to maintain an ordered state above the melting point.
-
Flexible Tail: The hexyl chain provides fluidity and influences the specific transition temperatures. Homologous series of similar compounds show that chain length is a critical tuning parameter for the mesophase range.[10][11]
-
Polar Terminus: The strong dipole moment of the terminal cyano group promotes intermolecular interactions that favor the parallel alignment required for the nematic phase.
-
-
Phase Transitions: As a thermotropic liquid crystal, it exhibits phase changes upon heating. It transitions from a solid crystalline state to a nematic (N) phase , and finally to an isotropic (I) liquid at a higher temperature (the clearing point). In the nematic phase, the molecules have long-range orientational order (they tend to point in the same direction) but no long-range positional order.
Caption: Thermal phase transitions of 4-Cyanophenyl-4'-hexylbenzoate.
PART 4: Synthesis and Chemical Reactivity
Synthesis Pathway
The most common and efficient synthesis of 4-Cyanophenyl-4'-hexylbenzoate is through the esterification of 4-hexylbenzoic acid and 4-cyanophenol.[9] While several methods exist, the acyl chloride route offers high yields by activating the carboxylic acid.
-
Reactants: 4-hexylbenzoic acid and 4-cyanophenol.
-
Mechanism: This is a nucleophilic acyl substitution. The carboxylic acid is first converted to a highly electrophilic acyl chloride. The phenolic oxygen of 4-cyanophenol then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the ester linkage and eliminate HCl.
Caption: Synthesis workflow for 4-Cyanophenyl-4'-hexylbenzoate.
Chemical Reactivity
The compound is generally stable under standard laboratory conditions.[9] The primary site of reactivity is the ester functional group.
-
Hydrolysis: The ester bond can be cleaved by hydrolysis under either acidic or basic conditions to yield the starting materials, 4-hexylbenzoic acid and 4-cyanophenol.[9] This reaction is typically slow at neutral pH but is accelerated by catalysts.
PART 5: Applications and Research Significance
While not a pharmaceutical agent itself, 4-Cyanophenyl-4'-hexylbenzoate is a significant compound in materials science and serves as a model for understanding structure-property relationships.
-
Liquid Crystal Displays (LCDs): Compounds of this class are critical components in nematic liquid crystal mixtures used in twisted nematic (TN) and super-twisted nematic (STN) displays.[11] Their positive dielectric anisotropy, a result of the strong dipole of the cyano group, allows the molecular orientation to be controlled by an external electric field—the fundamental principle behind LCD operation.[12]
-
Materials Science Research: It serves as a model compound for studying the physics of liquid crystals, including phase transitions, viscoelastic properties, and the effects of molecular structure on mesophase behavior.[9]
-
Organic Synthesis: It is used as a building block or intermediate in the synthesis of more complex liquid crystalline polymers or materials with specific thermal or mechanical properties.[9]
PART 6: Safety and Handling
Proper handling is essential due to the compound's hazard profile.
-
Hazard Classification: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][9] The GHS pictogram GHS07 (exclamation mark) is applicable.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13]
-
Handling Precautions: Avoid breathing dust.[13][14] Do not eat, drink, or smoke when using this product.[13][15] Wash hands and any exposed skin thoroughly after handling.[13][14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Recommended storage is at ambient temperatures.[6]
PART 7: Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and characterization of 4-Cyanophenyl-4'-hexylbenzoate.
Protocol 1: Synthesis via Acyl Chloride Intermediate
-
Causality: Conversion of the moderately reactive 4-hexylbenzoic acid to its highly reactive acyl chloride derivative is necessary to drive the esterification reaction with the weakly nucleophilic 4-cyanophenol to completion under mild conditions, ensuring a high yield.
-
Methodology:
-
Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-hexylbenzoic acid in anhydrous dichloromethane (DCM) or toluene. Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-hexylbenzoyl chloride.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 1.1 equivalents of 4-cyanophenol and 1.2 equivalents of pyridine (or triethylamine) in anhydrous DCM.
-
Coupling: Cool the phenol/pyridine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with dilute HCl (1M). Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the pure product.
-
Protocol 2: Characterization of Thermal Transitions by DSC
-
Causality: Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible method for determining the temperatures and enthalpies of phase transitions. It precisely measures the heat flow associated with events like melting (crystal-to-nematic) and clearing (nematic-to-isotropic), which are definitive thermodynamic properties of a liquid crystal.[16]
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of purified 4-Cyanophenyl-4'-hexylbenzoate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min).
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point (e.g., 80 °C). This scan removes any prior thermal history.
-
Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The peak onset or peak maximum of the endothermic transitions corresponds to the melting temperature (Tₘ) and the nematic-to-isotropic clearing temperature (Tₙᵢ). The integrated area of each peak corresponds to the enthalpy of that transition (ΔH).
-
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